The exact mass of the compound 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-alpha-((5-quinolinyloxy)methyl)-, (S)- is 479.25728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
1: Kajiji S, Dreslin JA, Grizzuti K, Gros P. Structurally distinct MDR modulators show specific patterns of reversal against P-glycoproteins bearing unique mutations at serine939/941. Biochemistry. 1994 May 3;33(17):5041-8. PubMed PMID: 8172879.
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